Calcium D-glycerate dihydrate (CAS 6000-41-5) is a stable, crystalline calcium salt of the biologically active D-enantiomer of glyceric acid. As a critical intermediate in serine and fructose metabolism, it serves as a primary chiral building block for lipid synthesis, a metabolic reference standard, and a specialized formulation additive. Unlike the free acid form, which is a difficult-to-handle syrup, this dihydrate presents as a stable powder with a defined decomposition point of 134 °C and rapid aqueous solubility. Its precise stoichiometry (C6H10CaO8·2H2O) and stereochemical purity make it a strictly quantified precursor for synthesizing diacyl-D-glyceric acid derivatives and a reliable standard for electrocatalytic glycerol oxidation assays .
Substituting Calcium D-glycerate dihydrate with racemic mixtures (DL-glycerate), the L-enantiomer, or the free acid fundamentally compromises both manufacturability and biological efficacy. Free D-glyceric acid is highly hygroscopic and exists as a viscous liquid, making precise stoichiometric weighing and long-term storage practically impossible in standard industrial workflows . Furthermore, biological systems are highly stereoselective; the D-enantiomer is specifically phosphorylated by D-glycerate kinase in mitochondrial metabolism. Using racemic calcium DL-glycerate dilutes the active enantiomer, while the L-isomer exhibits significantly lower binding affinity and efficacy in targeted biological applications, such as bacterial toxin inhibition, where the D-isomer demonstrates a 31% absolute performance advantage over the L-form [1].
For industrial formulation and synthetic precursor applications, the physical state of the reagent dictates process viability. Free D-glyceric acid is a syrupy, hygroscopic liquid that complicates precise mass measurement and degrades upon prolonged storage. In contrast, Calcium D-glycerate dihydrate is a stable crystalline powder with a decomposition temperature of 134 °C. This stable solid form allows for exact stoichiometric dosing (99% assay purity) in the synthesis of diacyl-D-glyceric acid derivatives and ensures reproducibility in aqueous formulations .
| Evidence Dimension | Physical state and handling stability |
| Target Compound Data | Stable crystalline powder, mp 134 °C (dec.), precise weighing |
| Comparator Or Baseline | Free D-glyceric acid (CAS 473-81-4) as an unstable hygroscopic syrup |
| Quantified Difference | Transition from an unweighable syrup to a stable solid with >99% assay reliability |
| Conditions | Standard laboratory ambient storage and synthetic preparation |
Procuring the calcium dihydrate salt eliminates the handling bottlenecks and dosing errors associated with the syrupy free acid, enabling scalable synthesis and formulation.
In specialized hygiene and biomedical formulations, the D-isomer exhibits significantly higher biological activity compared to its enantiomeric counterparts. Quantitative assays measuring the reduction of Toxic Shock Syndrome Toxin-1 (TSST-1) production by Staphylococcus aureus demonstrate that Calcium D-glycerate at 4.0 mM reduces TSST-1 production by 92%. In direct comparison, an equal concentration of Calcium L-glycerate achieves only a 61% reduction, and the racemic Calcium DL-glycerate achieves a 68% reduction. This dramatic difference underscores the necessity of procuring the pure D-enantiomer for efficacy-critical applications [1].
| Evidence Dimension | Reduction of TSST-1 production by Staphylococcus aureus |
| Target Compound Data | 92% reduction |
| Comparator Or Baseline | 61% reduction (Calcium L-glycerate) and 68% reduction (Calcium DL-glycerate) |
| Quantified Difference | 31% absolute improvement over the L-isomer and 24% over the racemate |
| Conditions | 4.0 mM concentration in S. aureus culture assays measured via ELISA |
Buyers formulating hygiene or biomedical products must select the D-isomer to achieve maximum target inhibition, as racemic or L-forms are significantly less active.
Calcium D-glycerate serves as a direct precursor for generating sodium D-glycerate in situ or via ion exchange for cell culture applications. Research demonstrates that the D-glycerate moiety specifically activates the proliferation of human dermal fibroblasts. At a concentration of 0.78 mM, D-glyceric acid (derived from the calcium dihydrate salt) increases fibroblast proliferation by approximately 45% compared to baseline controls. This targeted cellular activation is tied to the specific D-configuration, which acts as a compatible solute and protein-protective agent in vitro [1].
| Evidence Dimension | Human dermal fibroblast proliferation |
| Target Compound Data | ~45% increase in proliferation at 0.78 mM |
| Comparator Or Baseline | Untreated baseline control |
| Quantified Difference | 45% enhancement in cellular growth |
| Conditions | In vitro human dermal fibroblast culture |
For cosmetic and tissue engineering applications, securing the D-isomer ensures the required cellular activation and protein-protective properties that generic organic salts cannot provide.
In the development of anion exchange membrane fuel cells, the electrocatalytic oxidation of glycerol produces various C3 molecules. Calcium D-glycerate dihydrate is strictly utilized as the analytical standard and electrolyte component for identifying and quantifying glyceric acid yields. Its high purity (>99%) and stable hydration state (dihydrate) provide a reliable calibration baseline for High-Performance Liquid Chromatography (HPLC) and cyclic voltammetry, outperforming crude reaction mixtures or unstable free acids that introduce baseline drift and quantification errors during chromatographic separation [1].
| Evidence Dimension | Analytical baseline stability and purity |
| Target Compound Data | >99% purity, stable dihydrate solid |
| Comparator Or Baseline | Crude glycerol oxidation mixtures or free glyceric acid syrup |
| Quantified Difference | Elimination of baseline drift and precise chromatographic calibration |
| Conditions | HPLC and cyclic voltammetry of glycerol oxidation products |
Analytical and energy researchers must procure the stable calcium dihydrate form to ensure reproducible calibration curves and accurate quantification of fuel cell oxidation products.
Calcium D-glycerate dihydrate is the starting material for synthesizing diacyl-D-glyceric acids (e.g., dipalmitoyl or dilinoleoyl derivatives) due to its stable solid form and exact stoichiometry, which are critical for matching biological lipid stereochemistry .
Due to its proven 92% reduction of S. aureus TSST-1 toxin production, the D-isomer is specifically selected over racemic mixtures for advanced feminine hygiene products and topical antibacterial formulations [1].
The compound is utilized as a precursor to generate D-glycerate solutions that act as compatible solutes, protecting proteins and boosting human dermal fibroblast proliferation by up to 45% [2].
In renewable energy research focusing on glycerol electro-oxidation, this highly pure, stable salt is indispensable as an HPLC and cyclic voltammetry calibration standard to accurately quantify C3 oxidation products [3].